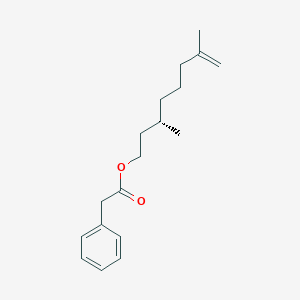

N-(5-メチルイソキサゾール-3-イル)アセトアミド

説明

Synthesis Analysis

The synthesis of N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides from readily available materials has been reported, indicating a methodological approach towards creating substituted acetamides with potential antimicrobial activity (Marri, Kakkerla, Murali Krishna, & Venkat Rajam, 2018). This synthesis process highlights the compound's versatility in generating derivatives with varying biological activities.

Molecular Structure Analysis

While specific studies on the molecular structure analysis of N-(5-methylisoxazol-3-yl)acetamide itself are scarce, research on related compounds provides insights into the structural determinants critical for their biological activity and chemical reactivity. For instance, the synthesis and crystal structure analysis of related compounds, such as (5-amino-4-carboxamidoimidazol-1-yl) acetamide, offer valuable insights into the molecular conformation and stability afforded by intramolecular hydrogen bonding (Banerjee, Roychowdhury, Yamane, Ray, & Pathak, 1991).

Chemical Reactions and Properties

The chemical reactivity of N-(5-methylisoxazol-3-yl)acetamide and its derivatives has been explored through various chemical oxidation processes, demonstrating the compound's susceptibility to oxidation at specific sites leading to the formation of diverse products (Adolphe-Pierre et al., 1998). These studies shed light on the compound's functional groups' reactivity, paving the way for further chemical modifications.

Physical Properties Analysis

The physical properties of related acetamide derivatives, including their crystalline state, have been determined using techniques such as electron diffraction, revealing how intermolecular interactions, such as hydrogen bonding, influence their structural parameters (Kimura & Aoki, 1953). This information is crucial for understanding the physical behavior and stability of N-(5-methylisoxazol-3-yl)acetamide under different conditions.

Chemical Properties Analysis

The chemical properties of N-(5-methylisoxazol-3-yl)acetamide, such as acidity and basicity, can be inferred from studies on similar compounds. For instance, the determination of pKa values for newly synthesized acetamide derivatives provides insights into their acid-base properties, crucial for predicting their behavior in biological systems and chemical reactions (Duran & Canbaz, 2013).

科学的研究の応用

多形性と結晶化機構

この化合物は、固体物質が複数の形態または結晶構造で存在する能力を指す多形性について研究されてきました . N1、N3-ビス(5-メチルイソキサゾール-3-イル)マロンアミドの3つの異なる形態が得られ、特性評価されました:2つの多形体と1つの溶媒和物 . 超分子クラスターに基づく結晶の相互作用とエネルギー含有量の詳細な分析により、研究者は結晶化機構を提案することができました .

合成分析

容易に入手可能な材料からのN-(5-メチルイソキサゾール-3-イル)-2-(5-アリール-1,3,4-オキサジアゾール-2-イル)アセトアミドの合成が報告されており、潜在的な抗菌活性を有する置換アセトアミドを作成するための方法論的なアプローチを示しています. この合成プロセスは、さまざまな生物活性を有する誘導体を生成する際の化合物の汎用性を強調しています.

分子構造解析

化学反応と性質

物理的性質解析

電子回折などの手法を用いて、結晶状態を含む関連するアセトアミド誘導体の物理的性質が決定されています. この情報は、さまざまな条件下でのN-(5-メチルイソキサゾール-3-イル)アセトアミドの物理的挙動と安定性を理解するために不可欠です.

化学的性質解析

N-(5-メチルイソキサゾール-3-イル)アセトアミドの酸性度や塩基性などの化学的性質は、類似の化合物の研究から推測することができます. 例えば、新たに合成されたアセトアミド誘導体のpKa値の決定は、それらの酸塩基特性についての洞察を提供し、生物系や化学反応におけるそれらの挙動を予測するために不可欠です.

将来の方向性

The central carbon in N-(5-methylisoxazol-3-yl)acetamide allows a flexible adaptation that leads to the formation of three distinct forms . This suggests that variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds . This opens up new avenues for future research in the development of pharmacologically active compounds.

作用機序

Action Environment

The action of N-(5-methylisoxazol-3-yl)acetamide can be influenced by various environmental factors. For instance, variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds . This suggests that the compound’s action, efficacy, and stability could be influenced by the chemical environment in which it is present.

特性

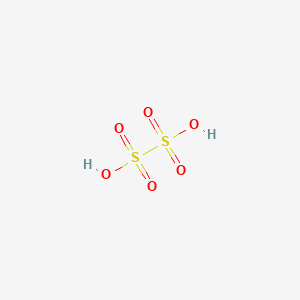

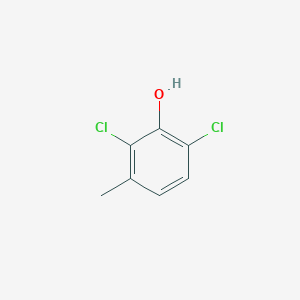

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-4-3-6(8-10-4)7-5(2)9/h3H,1-2H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUYZUESBPHQWRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40337100 | |

| Record name | N-(5-methylisoxazol-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13223-74-0 | |

| Record name | N-(5-methylisoxazol-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of N-(5-methylisoxazol-3-yl)acetamide in the synthesis of antioxidant compounds?

A1: N-(5-methylisoxazol-3-yl)acetamide serves as a crucial starting material in the synthesis of substituted α-cyano-N-(5-methylisoxazol-3-yl) cinnamides []. Its active methylene group undergoes Knoevenagel condensation with various substituted benzaldehydes, leading to the formation of the desired cinnamide derivatives. This reaction is facilitated by a mixture of glacial acetic acid and piperidine in toluene. The presence of the N-(5-methylisoxazol-3-yl)acetamide moiety in the final compounds contributes to their overall structure and potentially influences their antioxidant activity.

Q2: How was N-(5-methylisoxazol-3-yl)acetamide synthesized in this study?

A2: The researchers synthesized N-(5-methylisoxazol-3-yl)acetamide through the cyanoacetylation of 3-amino-5-methylisoxazole []. This reaction involved using a mixture of cyanoacetic acid and acetic anhydride in the presence of anhydrous pyridine.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B79883.png)

![3-[(3-Methoxy-phenyl)-methyl-amino]-propionic acid](/img/structure/B79892.png)